
5-Bromo-2-(difluoromethoxy)benzonitrile
Übersicht
Beschreibung
5-Bromo-2-(difluoromethoxy)benzonitrile is a chemical compound with the molecular formula C8H4BrF2NO . It is a benzonitrile derivative . The molecule contains a total of 17 bonds, including 13 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aromatic), and 1 ether (aromatic) .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(difluoromethoxy)benzonitrile includes a six-membered aromatic ring with a bromine atom at the 5th position and a difluoromethoxy group at the 2nd position . The molecule also contains a nitrile group attached to the aromatic ring .Wissenschaftliche Forschungsanwendungen
OLED Applications
5-Bromo-2-(difluoromethoxy)benzonitrile: may serve as a precursor for the synthesis of thermally activated delayed fluorescence (TADF) dyes in OLED applications. TADF dyes like 2-phenoxazine-5-acridine-benzonitrile are synthesized from similar bromo-fluorobenzonitriles and are used in OLEDs for their efficient electroluminescence .
Pharmaceutical Applications
Compounds with difluoromethoxy groups, such as 5-Bromo-2-(difluoromethoxy)benzonitrile , are often found in pharmaceuticals. For instance, Lumacaftor, a medication used for treating cystic fibrosis, contains a difluorobenzo[d][1,3]dioxole unit which is structurally related to difluoromethoxybenzonitriles .
Availability for Research
This compound is available from various suppliers for scientific research needs, indicating its potential use in various experimental and developmental applications .
Safety and Hazards
Safety information for 5-Bromo-2-(difluoromethoxy)benzonitrile indicates that it should be handled with care. Contact with skin and eyes should be avoided, and it should not be inhaled . It should be used in a well-ventilated area and kept away from moisture . When handling, eating, drinking, or smoking should be avoided . The containers should be kept securely sealed when not in use .
Eigenschaften
IUPAC Name |
5-bromo-2-(difluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NO/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSLKAXETGPAST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

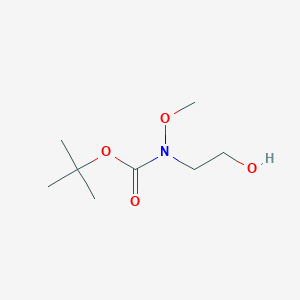
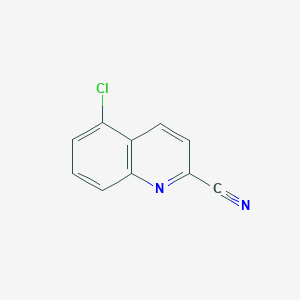
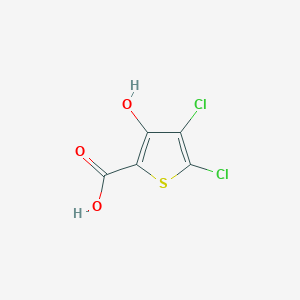
![Ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-A]pyridine-6-carboxylate](/img/structure/B1458982.png)
![1-[(4-Methylphenyl)sulfonyl]-1,4-diazepane hydrochloride](/img/structure/B1458984.png)
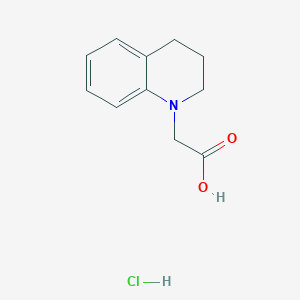
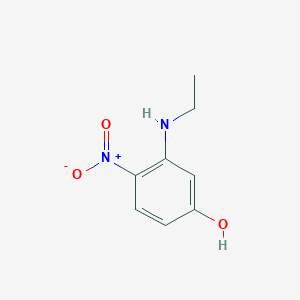
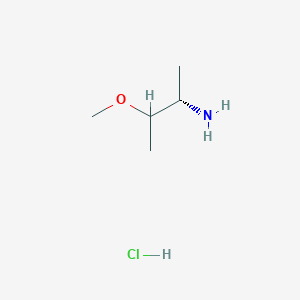
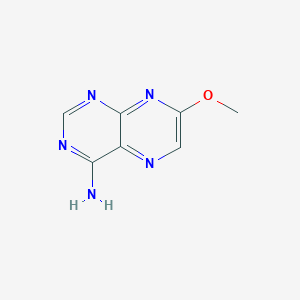

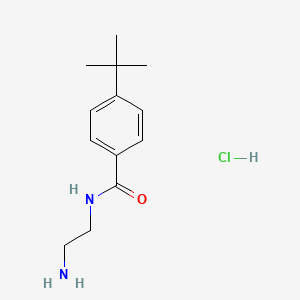
![[4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]amine hydrochloride](/img/structure/B1458994.png)

